

using sodium 5-fluoro-4-methyl-2-nitrophenolate as a pharmaceutical intermediate

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Compound of Interest

Compound Name: Sodium 5-fluoro-4-methyl-2-nitrophenolate

Cat. No.: B13916956

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Application Note: Strategic Utilization of **Sodium 5-Fluoro-4-methyl-2-nitrophenolate** in Pharmaceutical Synthesis

Executive Summary

Sodium 5-fluoro-4-methyl-2-nitrophenolate (Na-FMNP) is a high-value fluorinated building block critical to the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and Proteolysis Targeting Chimeras (PROTACs). Its unique substitution pattern—combining an electron-withdrawing nitro group, a metabolically stable fluorine atom, and a reactive phenolate oxygen—makes it an ideal scaffold for constructing benzoxazoles, benzothiazines, and indole derivatives.

This guide details the specific protocols for handling, alkylating, and reducing this intermediate, with a focus on maximizing yield and purity in drug discovery workflows.

Scientific Foundation: The Fluorine & Salt Advantage

The Fluorine Effect in Medicinal Chemistry

The strategic placement of the fluorine atom at the C5 position (relative to the phenol) serves two critical functions in API design:

- **Metabolic Blocking:** It prevents oxidative metabolism (hydroxylation) at the aromatic ring, significantly extending the half-life () of the final drug candidate.
- **Electronic Modulation:** The electronegativity of fluorine lowers the pKa of the phenolic hydroxyl group (in the precursor phenol), making the corresponding sodium salt a tighter ion pair but a highly effective nucleophile in polar aprotic solvents.

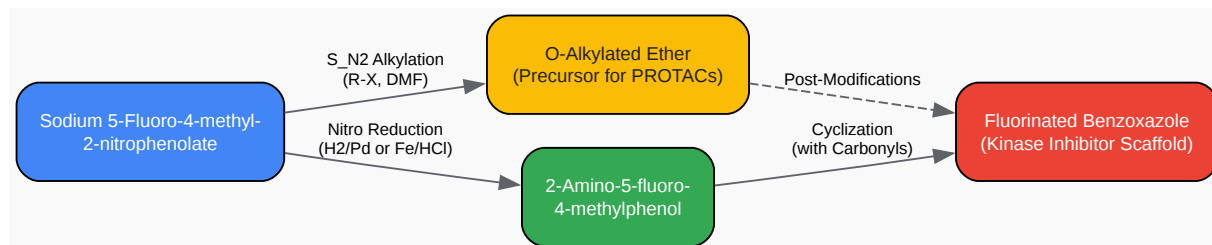
Why the Sodium Salt?

While the free phenol (CAS 83341-28-0) is commercially available, the Sodium Salt form is often preferred or generated in situ for scale-up chemistry due to:

- **Enhanced Nucleophilicity:** The naked phenoxide anion () reacts 10–100x faster in alkylations compared to the neutral phenol.
- **Solubility Profile:** The salt is highly soluble in polar aprotic solvents (DMF, DMSO, NMP), facilitating high-concentration reactions that reduce solvent waste.

Key Applications & Pathways

The compound acts as a "linchpin" intermediate. The two primary synthetic vectors are O-Alkylation (retaining the nitro group) and Nitro Reduction (to form the aniline).



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Figure 1: Synthetic utility map of **Sodium 5-Fluoro-4-methyl-2-nitrophenolate**.

Experimental Protocols

Protocol A: High-Yield O-Alkylation (Ether Synthesis)

Objective: To synthesize methyl 5-(2-fluoro-4-methyl-5-nitrophenoxy)alkanoates or similar ethers used in PROTAC linkers.

Reagents:

- Substrate: 5-Fluoro-4-methyl-2-nitrophenol (1.0 eq)
- Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) [Generates Sodium Salt in situ]
- Electrophile: Alkyl Bromide/Iodide (1.1 eq)
- Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

- Salt Formation: To a flame-dried flask under
 , add NaH (1.2 eq) suspended in DMF at 0°C.
- Addition: Dropwise add a solution of 5-Fluoro-4-methyl-2-nitrophenol in DMF. Stir for 30 min at 0°C until H₂ evolution ceases and the solution turns a deep orange/red (characteristic of the nitrophenolate anion).

- Alkylation: Add the alkyl halide dropwise.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LC-MS.
- Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc.
- Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high specificity of the salt reaction.



Expert Tip: Using the pre-formed sodium salt (if available) allows you to skip steps 1-2, reducing safety risks associated with NaH handling.

Protocol B: Flow Chemistry Reduction (Nitro to Aniline)

Objective: Synthesis of 2-amino-5-fluoro-4-methylphenol, a precursor for benzoxazoles.^[1]

Equipment: H-Cube® Continuous Flow Hydrogenator (or standard autoclave).

Parameters:

Parameter	Setting
Catalyst Cartridge	10% Pd/C (CatCart®)
Solvent	Methanol or Ethanol
Concentration	0.1 M
Temperature	25–40 °C
Pressure	Full H2 Mode (1–10 bar)

| Flow Rate | 1.0 mL/min |

Procedure:

- Dissolve the nitrophenol (or its ether derivative) in Methanol.
- Pass through the H-Cube reactor.
- Collect the effluent. The solution will turn from yellow (nitro) to colorless/pale brown (amine).
- Immediate Use: The resulting aminophenol is oxidation-sensitive. Use immediately in the next cyclization step or store under Argon at -20°C.

Application Case Study: EGFR Inhibitor Synthesis

Context: This intermediate is used to synthesize scaffolds similar to Osimertinib or other 3rd-generation EGFR inhibitors targeting the T790M mutation.

Workflow:

- Starting Material: **Sodium 5-fluoro-4-methyl-2-nitrophenolate**.
- Step 1: O-Alkylation with a functionalized piperidine side chain (e.g., 4-chloro-1-methylpiperidine).
- Step 2: Reduction of the nitro group to the aniline.
- Step 3: Cyclization with CDI (Carbonyldiimidazole) or Triphosgene to form the Benzoxazolone core, or condensation with an aldehyde to form the Benzoxazole.

Quality Control & Characterization

HPLC Method (Reverse Phase):

- Column: C18 (Agilent Zorbax or equivalent), 4.6 x 150 mm, 3.5 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min.

- Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).

Impurity Profile:

- Impurity A: 3-Fluoro-4-methylphenol (Starting material for nitration).
- Impurity B: Regioisomers (6-nitro isomer, usually <1% if nitration was controlled).

Safety & Handling (MSDS Summary)

- Signal Word: DANGER
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: The sodium salt is a fine powder that can be dusty. Use a localized exhaust hood.
- Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Nitrogen/Argon) to prevent hydrolysis or hydration.

References

- Sigma-Aldrich. (2025). Product Specification: 5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0). [Link](#)
- National Institutes of Health (NIH). (2025). First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy. (Describes synthesis of PXR PROTACs using this intermediate). [Link](#)
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- BenchChem. (2024). Technical Guide to Nitrophenol Intermediates. [Link](#)

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Sources

- 1. JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments - Google Patents [patents.google.com]
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